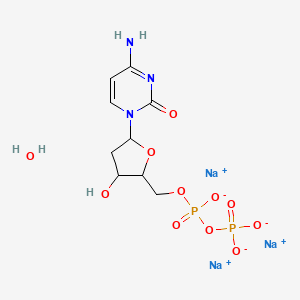

2'-Deoxycytidine-5'-diphosphate trisodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate is a nucleotide diphosphate that plays a crucial role in various biochemical processes. It is an endogenous metabolite involved in DNA biosynthesis and reverse transcription. The compound is composed of a nucleobase (cytosine) attached to deoxyribose and a chain of two phosphate residues, with three sodium ions and water molecules forming the hydrate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate typically involves the reaction of deoxycytidine with trisodium phosphate. The process can be summarized as follows :

- Dissolve deoxycytidine in an appropriate amount of water to form a solution.

- Add trisodium phosphate to the deoxycytidine solution at room temperature.

- Allow the reaction to proceed for several hours.

- Filter the reaction mixture to obtain the product as a white crystalline powder.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization and filtration processes.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.

Hydrolysis: The compound can be hydrolyzed to yield deoxycytidine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.

Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the compound.

Major Products

Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.

Hydrolysis: The major products are deoxycytidine and inorganic phosphate.

Applications De Recherche Scientifique

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate has several scientific research applications, including :

Chemistry: It is used as a substrate in nucleotide diphosphate kinase reactions to produce 2’-deoxycytidine-5’-triphosphate.

Biology: The compound is involved in DNA biosynthesis and reverse transcription, making it essential for studying DNA replication and repair mechanisms.

Medicine: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair are critical.

Industry: The compound is utilized in the production of nucleotides and nucleosides for various biochemical assays and diagnostic kits.

Mécanisme D'action

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate exerts its effects by serving as a substrate for nucleotide diphosphate kinase, which phosphorylates it to form 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA by DNA polymerases during DNA synthesis . The compound also plays a role in reverse transcription, where it is used by reverse transcriptases to synthesize complementary DNA from RNA templates.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Deoxycytidine-5’-triphosphate: A triphosphate form that is directly involved in DNA synthesis.

2’-Deoxyuridine-5’-diphosphate: A similar nucleotide diphosphate involved in DNA synthesis and repair.

Cytidine-5’-diphosphate: A ribonucleotide diphosphate involved in RNA synthesis.

Uniqueness

2’-Deoxycytidine-5’-diphosphate trisodium salt hydrate is unique due to its specific role in DNA biosynthesis and reverse transcription. Unlike its ribonucleotide counterparts, it is specifically involved in the synthesis of deoxyribonucleic acid (DNA), making it crucial for genetic research and applications.

Propriétés

Formule moléculaire |

C9H14N3Na3O11P2 |

|---|---|

Poids moléculaire |

471.14 g/mol |

Nom IUPAC |

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate |

InChI |

InChI=1S/C9H15N3O10P2.3Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;;1H2/q;3*+1;/p-3 |

Clé InChI |

DNKSTBDUNOLCRJ-UHFFFAOYSA-K |

SMILES canonique |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)

![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)

![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)

![4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12498628.png)

![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)